

# An In-depth Technical Guide to (-)-Menthoxycyacetic Acid: Chemical Structure, Stereochemistry, and Applications

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## Compound of Interest

Compound Name: (-)-Menthoxycyacetic acid

Cat. No.: B8057765

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**(-)-Menthoxycyacetic acid** is a valuable chiral auxiliary agent widely employed in the fields of organic synthesis and drug development. Its rigid stereochemical structure, derived from (-)-menthol, makes it an effective tool for the separation of enantiomers, a critical step in the production of optically active compounds. This guide provides a comprehensive overview of its chemical properties, stereochemistry, and practical applications, with a focus on its role in chiral resolution.

## Chemical Structure and Identification

**(-)-Menthoxycyacetic acid**, also known as (-)-Menthyl carboxymethyl ether, is a derivative of (-)-menthol and acetic acid.<sup>[1]</sup> The molecule consists of a menthyl group linked to an acetic acid moiety via an ether bond.

The definitive stereochemistry of the menthyl group in **(-)-menthoxycyacetic acid** is derived from naturally occurring (-)-menthol, which has the (1R,2S,5R) configuration. Therefore, the systematic IUPAC name for this compound is [((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy]acetic acid.<sup>[2]</sup>

Key chemical identifiers are summarized in the table below.

Identifier	Value
CAS Number	40248-63-3[3]
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O <sub>3</sub> [1][3]
Molecular Weight	214.30 g/mol [1][3]
SMILES String	CC(C)[C@@H]1CC--INVALID-LINK-- C[C@H]1OCC(O)=O[3]
InChI Key	CILPHQCEVYJUDN-OUAUKWLOSA-N[3]

## Physicochemical Properties

The physical and chemical properties of **(-)-menthyloxyacetic acid** are well-documented, providing essential data for its application in experimental settings.

Property	Value	Source
Melting Point	52-55 °C	[2][3][4]
Boiling Point	163-164 °C at 10 mmHg	[2][3][4]
Density	1.01 g/mL at 20 °C	[2][3][4]
Refractive Index (n <sub>20/D</sub> )	1.4672	[2][3]
Specific Rotation ([α] <sub>25/D</sub> )	-92.5° (c=4 in methanol)	[3]
pKa	3.47 ± 0.10 (Predicted)	[2][4]
Flash Point	>110 °C (>230 °F)	[2][4]
Appearance	White to light yellow crystal powder or liquid	[3][4]

## Stereochemistry and Chiral Applications

The core utility of **(-)-menthyloxyacetic acid** lies in its well-defined stereochemistry. The three chiral centers on the cyclohexane ring of the menthyl group provide a rigid and predictable

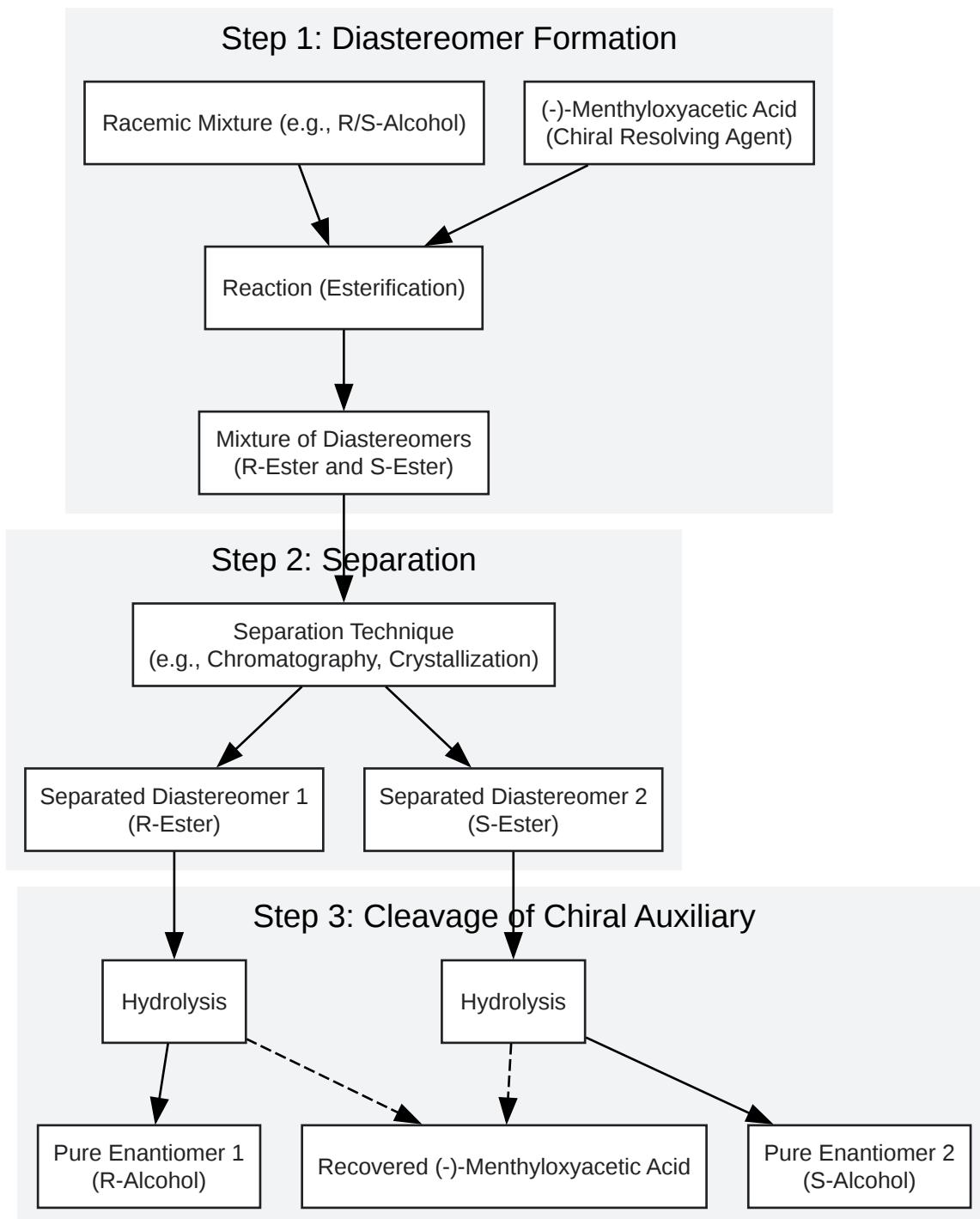
three-dimensional structure. This feature is exploited in the process of chiral resolution, which is the separation of a racemic mixture into its individual enantiomers.[\[5\]](#)

The general principle involves reacting the racemic mixture (e.g., a racemic alcohol or amine) with the chiral acid, **(-)-menthyloxyacetic acid**. This reaction forms a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility and chromatographic retention times, which allows for their separation by conventional techniques like crystallization or chromatography.[\[6\]](#) Once separated, the chiral auxiliary can be cleaved to yield the pure enantiomers of the original compound.

## Logical Workflow for Chiral Resolution

The following diagram illustrates the typical workflow for using **(-)-menthyloxyacetic acid** as a chiral resolving agent.

## Workflow for Chiral Resolution using (-)-Menthoxymyacetic Acid

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Caption: General workflow for chiral resolution.

# Experimental Protocols

## Synthesis of (-)-Mentyloxyacetic Acid

A method for the synthesis of menthyloxyacetic acid (referred to as menthylformic acid in the patent) involves a two-step process starting from L-menthol.[\[7\]](#)

### Step 1: Synthesis of Menthyl Nitrile

- In a three-necked flask equipped with a reflux condenser, add an organic solvent (e.g., DMF), L-menthol, a cyanating reagent (e.g., cuprous cyanide), tolylsulfonyl imidazole (TsIm), a base (e.g., triethylamine), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).[\[7\]](#)
- Heat the mixture under reflux at 90-110 °C for 5-10 hours.[\[7\]](#)
- After the reaction is complete, remove the solvent under reduced pressure.
- Add water to the residue and extract the product with n-hexane.
- Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude menthyl nitrile.[\[7\]](#)

### Step 2: Hydrolysis to (-)-Mentyloxyacetic Acid

- Dissolve the crude menthyl nitrile in tetrahydrofuran (THF).
- Add a 40-45% aqueous solution of sodium hydroxide.
- Heat the mixture under reflux at 90-110 °C for 5-8 hours.[\[7\]](#)
- After cooling, extract with ethyl acetate to remove organic impurities.
- Acidify the aqueous phase with dilute hydrochloric acid to a pH of 6-7.
- Extract the product with dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).
- Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude **(-)-mentyloxyacetic acid**.[\[7\]](#)

- Recrystallize the crude product from anhydrous ethanol to obtain the purified product.[7]

## Example Protocol: Chiral Resolution of a Racemic Carboxylic Acid

The following is a generalized protocol for the use of **(-)-menthylxyacetic acid** in the chiral resolution of a racemic carboxylic acid via diastereomeric ester formation, based on principles described in the literature.[8][9]

### Step 1: Esterification

- Dissolve the racemic carboxylic acid intermediate in a suitable solvent (e.g., toluene).
- Add L-(-)-menthol and an esterification agent, such as 2-methyl-6-nitrobenzoic anhydride (MNBA, Shiina esterification), along with a catalyst like 4-dimethylaminopyridine (DMAP).[9]
- Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or HPLC).
- Quench the reaction and perform a standard aqueous workup.
- Purify the crude product to obtain a mixture of the two diastereomeric methyl esters.

### Step 2: Chromatographic Separation

- Separate the diastereomeric esters using column chromatography on silica gel or with a chiral stationary phase.[8][9]
- An example of a mobile phase could be a mixture of ethanol and hexane.[9]
- Monitor the separation by HPLC or TLC to collect the individual, diastereomerically pure esters.

### Step 3: Hydrolysis of the Separated Esters

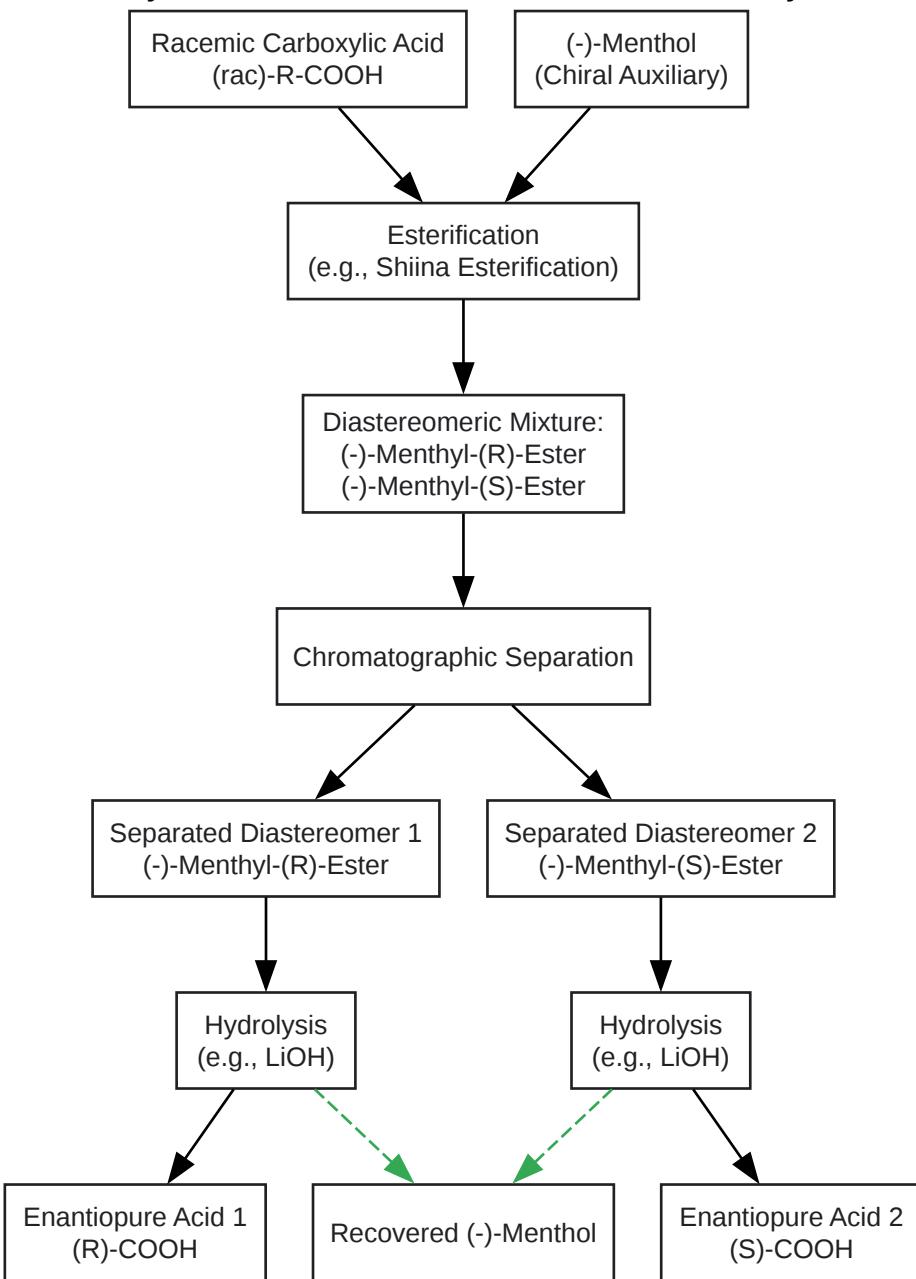
- Individually dissolve each separated diastereomeric ester in a suitable solvent mixture (e.g., THF/water).

- Add a base, such as lithium hydroxide (LiOH), to hydrolyze the ester.
- Stir the reaction at room temperature until completion.
- Acidify the reaction mixture and extract the product to isolate the enantiomerically pure carboxylic acid.

## Synthesis and Resolution Pathway Diagram

This diagram outlines the key steps in a typical application of (-)-menthol (the precursor to **(-)-menthyl oxyacetic acid**) for chiral resolution.

### Synthesis and Chiral Resolution Pathway



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Caption: Pathway of chiral resolution via esterification.

## Conclusion

**(-)-Menthylloxyacetic acid** is a powerful and versatile tool for chemists and pharmaceutical scientists. Its rigid, well-defined stereochemistry allows for the efficient separation of

enantiomers, a crucial process in the synthesis of single-enantiomer drugs and other fine chemicals. The methodologies for its synthesis and application in chiral resolution are well-established, making it a reliable choice for resolving a wide range of racemic compounds.

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## References

- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. (-)-Menthoxycrylic acid 98 40248-63-3 [sigmaaldrich.com]
- 4. (-)-MENTHOXYACETIC ACID | 40248-63-3 [m.chemicalbook.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN103030553A - Synthesis method of methylformic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-journals.org [beilstein-journals.org]
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